甲基莱考尼汀(柠檬酸盐)

描述

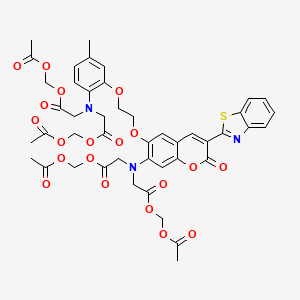

The compound “20-ethyl-1alpha,6beta,14alpha,16beta-tetramethoxy-4-[[[2-[(3S)-3-methyl-2,5-dioxo-1-pyrrolidinyl]benzoyl]oxy]methyl]-aconitane-7,8-diol,2-hydroxy-1,2,3-propanetricarboxylate” is also known as Avadharidine . It is a diterpenoid having an aconitane skeleton bearing multiple substituents . It is a carboxylic ester, a dicarboxylic acid diamide, and a diterpenoid . It derives from a hydride of an aconitane .

Molecular Structure Analysis

The molecular formula of Avadharidine is C36H51N3O10 . The molecular weight is 685.8 g/mol . The IUPAC name is [(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 685.8 g/mol . The IUPAC name, canonical SMILES, and isomeric SMILES are also provided .科学研究应用

神经退行性疾病中的神经保护

柠檬酸盐MLA已被研究用于其神经保护作用,特别是在神经退行性疾病的背景下。 它通过拮抗α7nAChR发挥作用,α7nAChR与阿尔茨海默病和帕金森病等疾病的发病机制有关 。通过调节受体活性,柠檬酸盐MLA可能有助于减少神经炎症并减缓神经退行性疾病的进展。

血脑屏障完整性

研究表明,柠檬酸盐MLA可以预防由细菌感染(如脑膜炎大肠杆菌)引起的BBB破坏 。这对维持中枢神经系统的稳态和防止病原体或毒素进入大脑至关重要。

抗炎作用

柠檬酸盐MLA通过靶向特定信号通路表现出抗炎特性。 例如,已显示它在某些细胞模型中抑制促炎细胞因子的表达,这可能有利于治疗以慢性炎症为特征的疾病 .

突触传递的调节

作为α7nAChR的拮抗剂,柠檬酸盐MLA在调节突触传递中发挥作用。 这种受体亚型参与介导大脑中快速的突触传递,其调节对于认知过程以及可能治疗精神疾病至关重要 .

败血症和脑膜炎治疗

在儿童败血症和脑膜炎中,柠檬酸盐MLA已被认为具有治疗潜力。 它可能通过靶向α7nAChR-CISH/JAK2/STAT5b轴,提供针对过度抗生素治疗的保护作用,这些抗生素治疗可能导致不良后果 .

作用机制

Target of Action

Methyllycaconitine (citrate) is a specific antagonist of the α7 neuronal nicotinic acetylcholine receptor (α7nAChR) . The α7nAChR is a type of nicotinic acetylcholine receptor, which is a category of ionotropic receptors that open an ion channel upon binding with acetylcholine .

Mode of Action

As an antagonist, Methyllycaconitine (citrate) binds to the α7nAChR, blocking its activation . This prevents the normal action of acetylcholine, a neurotransmitter, on the α7nAChR .

Biochemical Pathways

The α7nAChR is involved in various biochemical pathways. By blocking this receptor, Methyllycaconitine (citrate) can affect these pathways. For example, it has been shown to decrease intracellular Ca2+ levels in certain cells .

Result of Action

The blocking of α7nAChR by Methyllycaconitine (citrate) can have various effects at the molecular and cellular level. For example, it has been shown to inhibit cell proliferation and reduce synaptic efficacy . It can also affect the secretion of certain cytokines .

Action Environment

The action of Methyllycaconitine (citrate) can be influenced by various environmental factors. For example, its solubility can affect its absorption and distribution in the body . Additionally, its effectiveness can be influenced by the presence of other substances that can also bind to the α7nAChR .

生化分析

Biochemical Properties

Methyllycaconitine (citrate) is a specific antagonist of α7 neuronal nicotinic acetylcholine receptor (α7nAChR) with blood-brain barrier permeability . It interacts with α7nAChR, which is an important downstream effector of the STAT3 signaling pathway . The interaction between Methyllycaconitine (citrate) and α7nAChR plays a crucial role in biochemical reactions .

Cellular Effects

Methyllycaconitine (citrate) has been shown to inhibit the decreased cell viability induced by Aβ 25-35, suggesting that it has a protective effect against Aβ-induced cytotoxicity . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Methyllycaconitine (citrate) exerts its effects at the molecular level through its interaction with α7nAChR . It activates α7nAChR, increases STAT3 expression, reduces Caspase-1 expression, and suppresses inflammation by inhibiting inflammatory pyroptosis and M1 to M2 macrophage transformation .

Temporal Effects in Laboratory Settings

The effects of Methyllycaconitine (citrate) change over time in laboratory settings. It has been shown that Methyllycaconitine (citrate) can inhibit Aβ-induced autophagosome accumulation in SH-SY5Y cells .

Dosage Effects in Animal Models

In animal models, the effects of Methyllycaconitine (citrate) vary with different dosages. For example, a single intraperitoneal administration of Methyllycaconitine (citrate) (6 mg/kg) does not induce climbing behavior. Pretreatment with Methyllycaconitine (citrate) can significantly inhibit methamphetamine (METH)-induced climbing behavior, with an inhibition rate of about 50% .

Metabolic Pathways

Methyllycaconitine (citrate) is involved in the cholinergic anti-inflammatory pathway (CAIP), which is important for antagonizing inflammation and treating several diseases . It interacts with enzymes and cofactors in this pathway, and can affect metabolic flux or metabolite levels .

属性

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBLZNJHDLEWPS-OULUNZSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

874.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)

![Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B593713.png)